N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an oxane ring, an aminomethyl group, and sulfonamide functionalities, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-21(16,17)11-2-4-12(5-3-11)22(18,19)15-13(10-14)6-8-20-9-7-13/h2-5,15H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMZUBPISMXHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the reaction of the oxane ring with formaldehyde and ammonia or an amine under reductive amination conditions.
Sulfonamide Formation: The final step includes the sulfonation of the benzene ring followed by the introduction of the sulfonamide group. This can be achieved using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the oxane ring or the aminomethyl group.
Reduction: Reduction reactions can target the sulfonamide groups, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or benzene ring positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its sulfonamide group, which can interact with various enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)oxan-4-yl]-4-methylsulfonylbenzenesulfonamide: Unique due to its specific combination of functional groups.
4-Aminomethyltetrahydropyran: Similar oxane ring structure but lacks the sulfonamide groups.
Sulfanilamide: Contains the sulfonamide group but lacks the oxane ring and aminomethyl group.
Uniqueness
This compound stands out due to its multifunctional nature, combining the reactivity of the oxane ring, the versatility of the aminomethyl group, and the biological activity of the sulfonamide groups. This makes it a valuable compound for a wide range of applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
